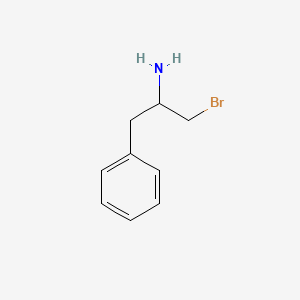
Benzeneethanamine, a-(bromomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, a-(bromomethyl)-: is an organic compound with the molecular formula C9H12BrN It is a derivative of phenethylamine where a bromomethyl group is attached to the alpha carbon of the ethanamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of Phenethylamine: One common method involves the bromination of phenethylamine. This reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the alpha carbon of the ethanamine chain.
Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow reactor to ensure precise control over reaction conditions, such as temperature and concentration. This method enhances the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzeneethanamine, a-(bromomethyl)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form benzeneethanamine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOH in water, KCN in ethanol.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzeneethanamine.
Substitution: Benzeneethanol, benzeneethanenitrile.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Benzeneethanamine, a-(bromomethyl)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving neurotransmitters and their analogs, as it is structurally related to phenethylamine, a known neurotransmitter.
Medicine:
Drug Development: It serves as a precursor in the synthesis of drugs that target neurological pathways, potentially aiding in the treatment of disorders such as depression and anxiety.
Industry:
Material Science: The compound is used in the development of polymers and resins, contributing to the production of high-performance materials.
Wirkmechanismus
Molecular Targets and Pathways:
Neurotransmitter Analog: Benzeneethanamine, a-(bromomethyl)- can interact with neurotransmitter receptors due to its structural similarity to phenethylamine. It may act on the central nervous system by modulating the release and uptake of neurotransmitters.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting their levels and activity in the brain.
Vergleich Mit ähnlichen Verbindungen
Phenethylamine: The parent compound, lacking the bromomethyl group.
Benzylamine: Similar structure but with a different substitution pattern.
Amphetamine: A well-known stimulant with a similar core structure but different functional groups.
Uniqueness:
Benzeneethanamine, a-(bromomethyl)-: is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound in synthetic chemistry and pharmacology.
Eigenschaften
IUPAC Name |
1-bromo-3-phenylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCHHNJHLWIUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CBr)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
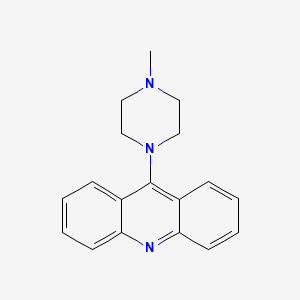


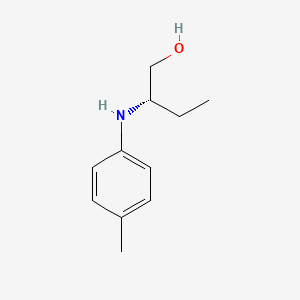
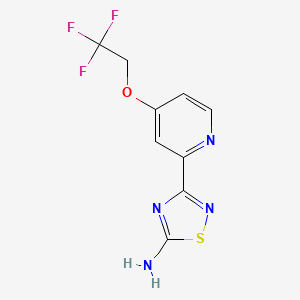

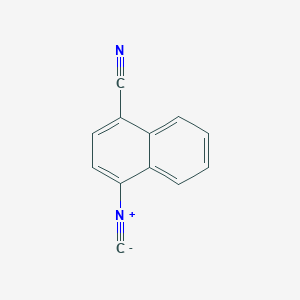
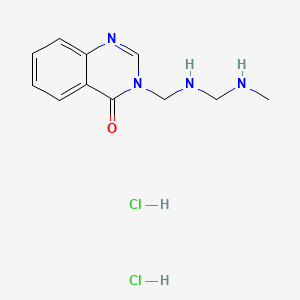
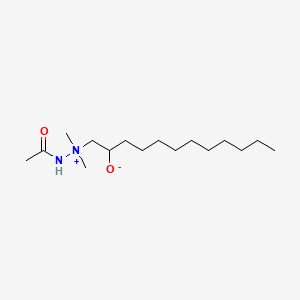
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)
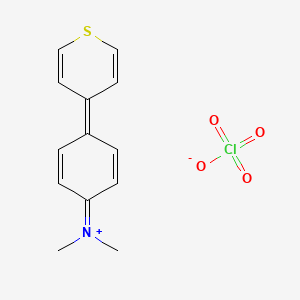
![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester](/img/structure/B13753700.png)
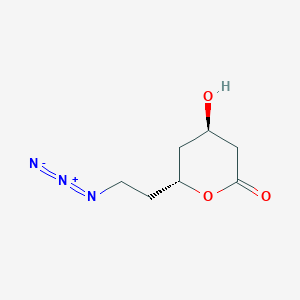
![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)
